(2,4-Dimethylpyrazol-3-yl)methanamine;dihydrochloride

Description

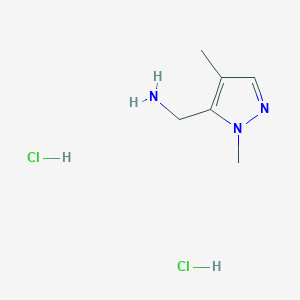

(2,4-Dimethylpyrazol-3-yl)methanamine dihydrochloride is a pyrazole-derived compound featuring a methyl-substituted pyrazole core and a primary amine group, stabilized as a dihydrochloride salt. This structure confers both stability and solubility, making it valuable in pharmaceutical and chemical synthesis.

Properties

IUPAC Name |

(2,4-dimethylpyrazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5-4-8-9(2)6(5)3-7;;/h4H,3,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFDOYBUMVFJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylpyrazol-3-yl)methanamine;dihydrochloride typically involves the reaction of 2,4-dimethylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylpyrazol-3-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : (2,4-Dimethylpyrazol-3-yl)methanamine; dihydrochloride serves as a crucial building block in organic synthesis. It is utilized in creating more complex organic molecules, including various pyrazole derivatives that have applications in pharmaceuticals and agrochemicals .

Biology

- Biological Activity : Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been studied for its potential effects on cellular processes, including its role as an enzyme inhibitor . Its mechanism of action involves interactions with specific molecular targets that modulate biochemical pathways.

Medicine

- Pharmaceutical Intermediate : The compound is being explored as a pharmaceutical intermediate in drug development. Its potential therapeutic applications include the treatment of various diseases due to its biological activity . Studies are ongoing to assess its efficacy and safety in clinical settings.

Industry

- Production of Chemicals : In industrial contexts, (2,4-Dimethylpyrazol-3-yl)methanamine; dihydrochloride is used in the production of specialty chemicals and materials. It plays a role in the synthesis of polymers and agrochemicals, contributing to advancements in material science .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Properties |

|---|---|---|

| Chemistry | Building block for organic synthesis | Forms complex pyrazole derivatives |

| Biology | Antimicrobial and antifungal studies | Modulates biochemical pathways |

| Medicine | Pharmaceutical intermediate | Potential therapeutic agent |

| Industry | Production of specialty chemicals | Used in polymers and agrochemicals |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of (2,4-Dimethylpyrazol-3-yl)methanamine; dihydrochloride against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit ammonia monooxygenase enzymes involved in nitrification processes. The findings demonstrated that the compound effectively reduced nitrogen loss in soil, enhancing soil fertility through targeted enzyme inhibition.

Mechanism of Action

The mechanism of action of (2,4-Dimethylpyrazol-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit nitrification in soil by targeting the ammonia monooxygenase enzyme, thereby reducing nitrogen loss and improving soil fertility .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of (2,4-Dimethylpyrazol-3-yl)methanamine Dihydrochloride and Analogs

Key Observations:

Core Heterocycle: The target compound’s pyrazole core is simpler compared to bicyclic (e.g., pyrrolo-pyrazole ) or fused systems (e.g., thiazole-pyridine ). This simplicity may enhance synthetic accessibility and metabolic stability.

Substituent Effects: The 2,4-dimethyl groups on the pyrazole ring likely increase lipophilicity compared to analogs with polar substituents (e.g., pyridine ). This could influence membrane permeability and bioavailability.

Salt Form :

- All compounds are dihydrochloride salts, ensuring enhanced water solubility and crystalline stability. However, hygroscopicity may require strict storage conditions .

Biological Activity

(2,4-Dimethylpyrazol-3-yl)methanamine; dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : (2,4-Dimethylpyrazol-3-yl)methanamine; dihydrochloride

- CAS Number : 2490431-89-3

- Molecular Formula : CHClN

Synthesis

The synthesis of (2,4-Dimethylpyrazol-3-yl)methanamine typically involves the reaction of 2,4-dimethylpyrazole with formaldehyde or its derivatives under acidic conditions to yield the desired amine product. The dihydrochloride form is obtained by neutralizing the base with hydrochloric acid.

The biological activity of (2,4-Dimethylpyrazol-3-yl)methanamine is attributed to its interaction with various molecular targets within biological systems. It may influence enzyme activities and receptor interactions, leading to modulation of signaling pathways involved in cellular functions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including (2,4-Dimethylpyrazol-3-yl)methanamine. For instance:

- Cytotoxicity Studies : The compound exhibited cytotoxic effects against several cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC values indicating significant inhibition of cell viability .

| Cell Line | IC (µM) |

|---|---|

| MCF7 | 12.50 |

| A549 | 42.30 |

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can possess anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Study 1: Cytotoxicity Evaluation

A study conducted on various pyrazole derivatives, including (2,4-Dimethylpyrazol-3-yl)methanamine, assessed their cytotoxic effects on different cancer cell lines. The results demonstrated that modifications in the pyrazole structure significantly affected the anticancer activity, highlighting the importance of structural optimization .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of pyrazole compounds revealed that substituents on the pyrazole ring could enhance or diminish biological activity. The presence of electron-donating groups was found to improve potency against certain cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.